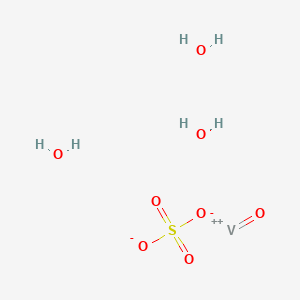

Vanadyl sulfate trihydrate

Description

Properties

IUPAC Name |

oxovanadium(2+);sulfate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.3H2O.O.V/c1-5(2,3)4;;;;;/h(H2,1,2,3,4);3*1H2;;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNISNRSFHAKFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6O8SV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12210-47-8 | |

| Record name | Vanadyl sulfate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanadyl sulfate trihydrate is typically synthesized by the reduction of vanadium pentoxide (V₂O₅) with sulfur dioxide (SO₂) in the presence of sulfuric acid (H₂SO₄) and water. The reaction can be represented as follows: [ \text{V}_2\text{O}_5 + 7\text{H}_2\text{O} + \text{SO}_2 + \text{H}_2\text{SO}_4 \rightarrow 2[\text{V(O)(H}_2\text{O})_4]\text{SO}_4 ] From the aqueous solution, the salt crystallizes as the pentahydrate, which can be further processed to obtain the trihydrate form .

Industrial Production Methods: In industrial settings, this compound is produced through solvent extraction techniques. One method involves the use of 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA) and tri-n-butyl phosphate (TBP) as phase modifiers to extract vanadium (IV) from sulfate solutions containing impurities such as iron and aluminum. The extraction and stripping conditions are optimized to achieve high purity vanadyl sulfate suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Vanadyl sulfate trihydrate undergoes various chemical reactions, including oxidation, reduction, and complex formation.

Oxidation: In acidic solutions, vanadyl sulfate can be oxidized to form yellow-colored vanadyl (V) derivatives.

Reduction: Reduction of vanadyl sulfate by zinc or other reducing agents results in the formation of vanadium (III) and vanadium (II) derivatives, which are characteristically green and violet, respectively .

Complex Formation: Vanadyl sulfate is a common precursor to other vanadyl derivatives, such as vanadyl acetylacetonate. The reaction with acetylacetone and sodium carbonate can be represented as follows: [ [\text{V(O)(H}_2\text{O})_4]\text{SO}_4 + 2\text{C}_5\text{H}_8\text{O}_2 + \text{Na}_2\text{CO}_3 \rightarrow [\text{V(O)(C}_5\text{H}_7\text{O}_2)_2] + \text{Na}_2\text{SO}_4 + 5\text{H}_2\text{O} + \text{CO}_2 ]

Scientific Research Applications

Vanadyl sulfate trihydrate has a wide range of applications in scientific research, including:

Chemistry:

- Used as a precursor for synthesizing other vanadium compounds.

- Employed in studies of coordination chemistry and catalysis.

Biology:

- Investigated for its role as an inhibitor of protein-serine/threonine kinases, particularly cAMP-dependent protein kinase .

Medicine:

- Explored for its potential antidiabetic properties. Vanadyl sulfate has been shown to lower blood glucose levels and improve insulin sensitivity in diabetic models .

Industry:

Mechanism of Action

The mechanism by which vanadyl sulfate trihydrate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in its antidiabetic role, vanadyl sulfate enhances insulin-mediated activation of insulin receptors, such as IRS-1 protein kinase and phosphoinositide 3-kinase (PI3K), without increasing insulin secretion . This leads to improved glucose uptake and utilization in cells.

Comparison with Similar Compounds

Sodium Metavanadate (NaVO₃)

- Molecular Formula : NaVO₃

- Applications : Used in biochemical studies to investigate cell signaling pathways, particularly those involving tyrosine kinase inhibition .

- Key Differences: Unlike this compound, sodium metavanadate exists in the +5 oxidation state. It is a stronger oxidizing agent and is less studied for diabetes therapy.

Bis(maltolato)oxovanadium(IV) (BMOV)

- Molecular Formula : C₁₀H₁₀O₆V

- Applications : Synthesized to improve bioavailability and reduce toxicity for diabetes treatment. BMOV is a chelated complex formed by reacting this compound with maltol .

- Key Differences : BMOV shows enhanced stability in physiological conditions compared to this compound. Preclinical studies suggest superior glucose-lowering effects and reduced gastrointestinal side effects, making it a more viable therapeutic candidate .

Vanadyl Oxalate Hydrates (VOO₂C₂O₄·nH₂O)

- Molecular Formula : VOO₂C₂O₄·nH₂O (n = 1–4)

- Applications: Used in industrial catalysis, particularly in oxidation reactions. Lower hydration forms (e.g., monohydrate) are preferred to reduce shipping costs .

- Their primary advantage lies in catalytic efficiency rather than pharmacological activity .

Table 1: Comparative Overview of Vanadium Compounds

Research Findings and Clinical Implications

Antioxidant Activity

This compound reduces intracellular ROS by 28–52% in human liver cells at concentrations of 8–26 μg/L, as shown by electron spin resonance (ESR) and flow cytometry . This contrasts with vanadate (+5), which may exacerbate oxidative stress due to its pro-oxidant nature .

Diabetes Management

- Efficacy: this compound normalized blood glucose in 44% of diabetic rats when administered via drinking water but failed when given by gavage, highlighting route-dependent bioavailability .

- Long-Term Effects : Sustained euglycemia persisted for 20 weeks post-treatment in some animals, suggesting durable metabolic benefits .

Biological Activity

Vanadyl sulfate trihydrate (VOSO₄·3H₂O) is a compound of vanadium that has garnered attention for its potential biological activities, particularly in the context of diabetes management and cancer therapy. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of the vanadyl ion (VO²⁺), which is known for its stability and ability to mimic insulin. The compound typically crystallizes as a blue solid and can exist in various hydrated forms, with the trihydrate being one of the most studied.

- Insulin Mimetic Effects :

- Anticancer Activity :

- Antioxidant Properties :

1. Diabetes Management

Vanadyl sulfate has been extensively studied for its effects on diabetes, particularly in animal models. Notable findings include:

- Study on Diabetic Rats : In a study involving Wistar rats induced with diabetes via streptozotocin, treatment with vanadyl sulfate resulted in normalized plasma glucose levels despite lower body weights and insulin levels in treated animals. This suggests that vanadyl sulfate may enhance the effects of endogenous insulin or substitute for it .

| Parameter | Control Group | Vanadyl Treated Group |

|---|---|---|

| Body Weight (g) | 250 ± 20 | 200 ± 15 |

| Plasma Glucose (mg/dL) | 150 ± 10 | 90 ± 5 |

| Insulin Levels (μU/mL) | 15 ± 2 | 5 ± 1 |

2. Anticancer Effects

The anticancer potential of vanadyl sulfate was evaluated through various assays:

- Cytotoxicity Studies : Vanadium complexes demonstrated significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation .

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| H460 MX2 | 2.55 |

| MCF-7 | 4.10 |

| HeLa | 3.75 |

Case Study: Vanadyl Sulfate in Diabetes

A clinical trial involving non-insulin-dependent diabetes mellitus patients showed that oral administration of vanadyl sulfate led to improved metabolic parameters, although gastrointestinal side effects were noted .

Case Study: Anticancer Activity

In vitro studies have shown that vanadyl complexes can induce apoptosis in breast cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production .

Q & A

Q. What are the established methods for synthesizing vanadyl sulfate trihydrate (VST) and its coordination complexes?

VST is commonly synthesized via metathesis reactions. For example, bis(maltolato)oxovanadium(IV) (BMOV), a coordination complex with insulin-mimetic properties, is prepared by reacting VST with maltol (3-hydroxy-2-methyl-4-pyrone) in a 1:2 molar ratio under controlled pH and temperature conditions . Precursor purity and stoichiometric ratios are critical to avoid blunders in speciation analysis .

Q. How do the physicochemical properties of VST influence its stability in experimental solutions?

VST (VOSO₄·3H₂O) is a blue crystalline powder with a molecular weight of 217.06 g/mol and a vanadium mass fraction of 0.235 . Its solubility in water is pH-dependent, with stability in acidic conditions (pH < 3) but prone to hydrolysis and oxidation to vanadium(V) species at neutral/basic pH . Researchers must use freshly prepared solutions in degassed, deionized water to minimize speciation changes during biological assays .

Advanced Research Questions

Q. What mechanisms underlie the insulin-mimetic effects of VST, and how do contradictory findings in human vs. animal studies inform experimental design?

VST mimics insulin by enhancing glucose uptake via PI3K/Akt pathway activation and inhibiting hepatic gluconeogenesis. However, human trials report inconsistent efficacy:

- In diabetic rats, VST (0.2–1.2 mg V/kg-day) normalized plasma glucose and lipid profiles .

- Human trials (0.12–1.14 mg V/kg-day) showed transient glycemic improvements but frequent gastrointestinal toxicity (e.g., diarrhea, cramps) . Discrepancies arise from interspecies differences in vanadium metabolism and dosing regimens. Researchers should prioritize longitudinal studies with pharmacokinetic monitoring to reconcile these gaps .

Q. How do subchronic and chronic toxicity profiles of VST impact risk assessment in therapeutic research?

Subchronic exposure (4–12 weeks) in humans at 0.34–1.14 mg V/kg-day induces gastrointestinal distress and potential renal/hepatic stress . Chronic animal studies (6+ months) report pulmonary inflammation (bronchitis) and nephropathy at ≥5 mg V/kg-day . A provisional chronic oral reference dose (RfD) of 0.003 mg V/kg-day is recommended for risk mitigation .

Q. What analytical methodologies are optimal for tracking VST speciation in biological matrices?

Speciation analysis requires hyphenated techniques like HPLC-ICP-MS to differentiate VST from its metabolites (e.g., vanadate, vanadyl-glutathione complexes). For tissue distribution studies, isotopic labeling (⁴⁸V) coupled with gamma spectrometry provides high sensitivity . Validation must include spike-recovery tests in matrices like serum and urine to control for matrix effects .

Q. How can conflicting data on VST’s impact on blood pressure be resolved?

Discrepancies arise from model selection:

- Hypertensive rats showed increased systolic pressure at 0.12–4.7 mg V/kg-day .

- Normotensive human trials reported no significant changes . Experimental variables (e.g., sodium metavanadate vs. VST, baseline health status) must be standardized. Researchers should adopt ambulatory blood pressure monitoring in crossover-designed trials to isolate vanadium-specific effects .

Q. What protocols ensure reproducibility in VST-based diabetes research?

Key considerations:

- Dosing: Use vanadium-equivalent doses (e.g., 0.2–0.5 mg V/kg-day for rodents; 50–150 mg VST/day for humans) adjusted for hydrates .

- Controls: Include both placebo and positive controls (e.g., metformin) to benchmark efficacy .

- Endpoints: Prioritize hyperinsulinemic-euglycemic clamps for insulin sensitivity measurements .

Methodological Challenges

Q. How does VST’s speciation in biological systems confound pharmacokinetic modeling?

VST rapidly oxidizes to vanadate (V⁵⁺) in plasma, forming complexes with albumin and transferrin. This alters bioavailability and tissue distribution. Researchers must integrate speciation kinetics (e.g., redox potential, ligand competition) into compartmental models to predict tissue-specific vanadium accumulation .

Q. What biomarkers are validated for assessing VST-induced renal/hepatic toxicity?

Q. Can VST synergize with nutraceuticals (e.g., quercetin) to enhance therapeutic efficacy?

Quercetin co-administration in diabetic models reduces oxidative stress and potentiates VST’s insulin-mimetic effects by stabilizing cellular redox balance . Dose-response studies (e.g., 50 mg VST + 500 mg quercetin/day) are needed to optimize synergies without exacerbating toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.